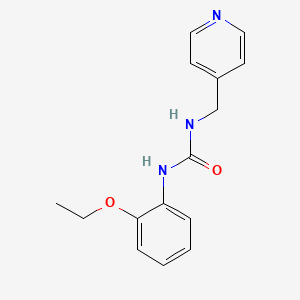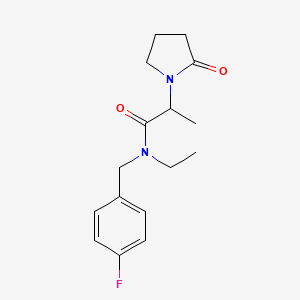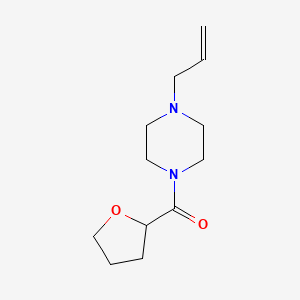
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea (EPM) is a chemical compound that has been widely studied for its potential use in scientific research. EPM is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating a range of biological processes.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is not yet fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in various biological processes. In cancer, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is believed to inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis and cell proliferation. In inflammation, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea may inhibit the production of pro-inflammatory cytokines by blocking the activity of certain transcription factors. Finally, in neurodegenerative diseases, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea may protect neurons from oxidative stress by activating specific signaling pathways.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has also been shown to have antioxidant activity and to modulate the activity of specific ion channels in cells. These effects suggest that N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea may have a wide range of potential applications in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea for lab experiments is its specificity – it has been shown to target specific enzymes and signaling pathways, making it a powerful tool for investigating specific biological processes. However, one limitation of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is that its mechanism of action is not yet fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are many potential future directions for research into N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea. One area of interest is the development of new N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea derivatives with improved specificity and efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea and to investigate its potential applications in a wider range of biological processes and diseases. Finally, research into the safety and toxicity of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is needed to determine its potential for use in clinical settings.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea involves the reaction of 2-ethoxyaniline with 4-pyridinecarboxaldehyde, followed by the addition of urea in the presence of a catalyst. The resulting compound is then purified using a series of chromatography techniques.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has been used in a wide range of scientific research applications, including studies of cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to inhibit the growth of tumor cells by targeting a specific enzyme involved in cell proliferation. Inflammation studies have demonstrated that N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea can reduce the production of pro-inflammatory cytokines, suggesting that it may be useful in the treatment of inflammatory diseases. Finally, research into neurodegenerative diseases has shown that N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea can protect neurons from damage caused by oxidative stress.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-20-14-6-4-3-5-13(14)18-15(19)17-11-12-7-9-16-10-8-12/h3-10H,2,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGKMEXTQBNHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5315061.png)

![N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5315084.png)
![3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-phenylacrylate](/img/structure/B5315086.png)

![methyl 5-ethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5315108.png)
![3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde](/img/structure/B5315119.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-oxoacetamide](/img/structure/B5315125.png)
![2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol](/img/structure/B5315128.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B5315137.png)

![ethyl 4-methyl-2-{[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5315150.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-N'-isopropylethanediamide](/img/structure/B5315158.png)
![4-benzyl-1-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5315164.png)